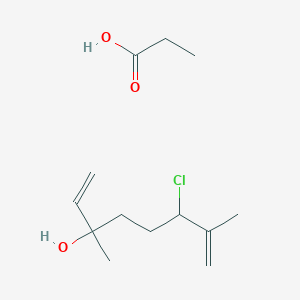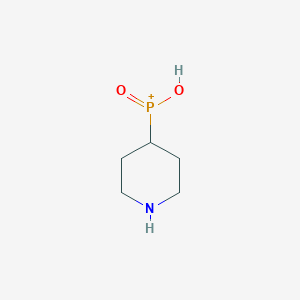
Piperidin-4-ylphosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidin-4-ylphosphinic acid is a chemical compound that features a piperidine ring bonded to a phosphinic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Piperidin-4-ylphosphinic acid can be synthesized using a sequential Pudovik addition followed by a Barton deoxygenation procedure and finally acidic hydrolysis . This method involves the addition of a phosphinic acid group to the piperidine ring, followed by deoxygenation and hydrolysis to yield the target compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient and mild reaction conditions ensures good yields and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Piperidin-4-ylphosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic acid group to other functional groups.
Substitution: The piperidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Reduced phosphinic acid derivatives.
Substitution: Substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Piperidin-4-ylphosphinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential as a neurotransmitter analog and its interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: this compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes
Wirkmechanismus
The mechanism of action of piperidin-4-ylphosphinic acid involves its interaction with specific molecular targets and pathways. As an analog of the neurotransmitter gamma-aminobutyric acid (GABA), it can bind to GABA receptors and modulate their activity. This interaction can influence various physiological processes, including neurotransmission and signal transduction .
Vergleich Mit ähnlichen Verbindungen
- Piperidin-4-ylphosphonic acid
- Methyl(piperidin-4-yl)phosphinic acid
- Piperidin-4-ylcarboxylic acid (isonipecotic acid)
Comparison: Piperidin-4-ylphosphinic acid is unique due to its specific phosphinic acid group, which imparts distinct chemical properties compared to its analogs. For example, piperidin-4-ylphosphonic acid has a phosphonic acid group, which can affect its reactivity and biological activity differently. Methyl(piperidin-4-yl)phosphinic acid, on the other hand, has a methyl group that can influence its solubility and interaction with other molecules .
Eigenschaften
CAS-Nummer |
216870-29-0 |
|---|---|
Molekularformel |
C5H11NO2P+ |
Molekulargewicht |
148.12 g/mol |
IUPAC-Name |
hydroxy-oxo-piperidin-4-ylphosphanium |
InChI |
InChI=1S/C5H10NO2P/c7-9(8)5-1-3-6-4-2-5/h5-6H,1-4H2/p+1 |
InChI-Schlüssel |
GNRXNFOPAVQPCJ-UHFFFAOYSA-O |
Kanonische SMILES |
C1CNCCC1[P+](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonium, triphenyl[[5-(trimethylsilyl)-3-furanyl]methyl]-, bromide](/img/structure/B14235288.png)
![1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N'-(phenylmethyl)-](/img/structure/B14235290.png)
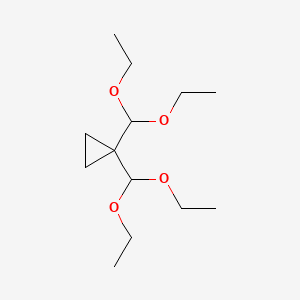
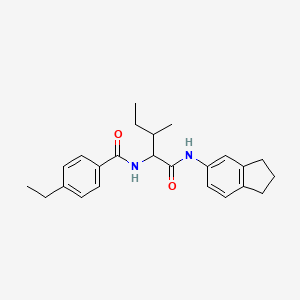
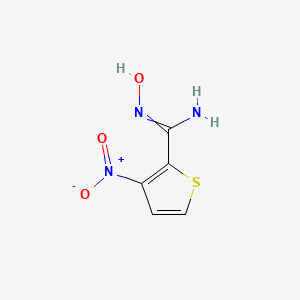
![Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy-](/img/structure/B14235310.png)
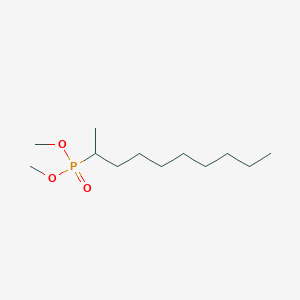
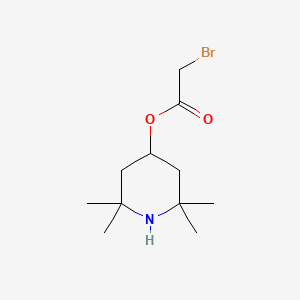
![10-[(3,7-Dimethyloct-6-en-1-yl)oxy]decyl thiocyanate](/img/structure/B14235330.png)

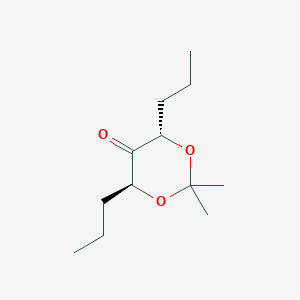
![Ethyl [5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14235348.png)
![1,1'-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene](/img/structure/B14235351.png)
